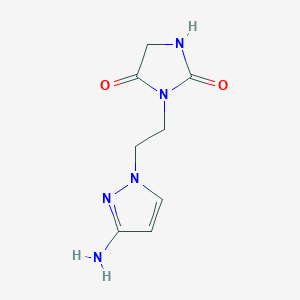![molecular formula C9H11BO4 B13524189 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)
4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is characterized by the presence of a benzoxaborole ring, which is a fused bicyclic structure consisting of a benzene ring and an oxaborole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Ring: The initial step involves the formation of the benzoxaborole ring. This can be achieved through the reaction of a suitable phenol derivative with a boronic acid or boronic ester under acidic or basic conditions.
Methoxylation: The introduction of methoxy groups at the 4 and 6 positions of the benzene ring is usually accomplished through electrophilic aromatic substitution reactions. Methanol or dimethyl sulfate can be used as methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the oxaborole ring, potentially converting it into a more reduced boron-containing species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Boronic acids, boronates.
Reduction: Reduced boron-containing species.
Substitution: Functionalized benzoxaborole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as an inhibitor of certain enzymes. For example, it has been studied for its potential to inhibit phosphodiesterase enzymes, which play a role in inflammatory diseases . Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of conditions like psoriasis and atopic dermatitis .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its boron-containing structure may impart desirable characteristics such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, interfering with its ability to hydrolyze cyclic nucleotides like cAMP . This inhibition can lead to reduced production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another benzoxaborole derivative used as a topical treatment for atopic dermatitis.
Tavaborole: A benzoxaborole antifungal agent used to treat onychomycosis.
Uniqueness
4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 4 and 6 positions may enhance its stability and solubility compared to other benzoxaborole derivatives.
Propriétés
Formule moléculaire |
C9H11BO4 |
|---|---|
Poids moléculaire |
193.99 g/mol |
Nom IUPAC |
1-hydroxy-4,6-dimethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4/c1-12-6-3-8-7(5-14-10(8)11)9(4-6)13-2/h3-4,11H,5H2,1-2H3 |
Clé InChI |
RTZMHIWXYRCJON-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC(=CC(=C2CO1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


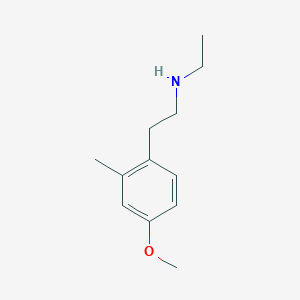

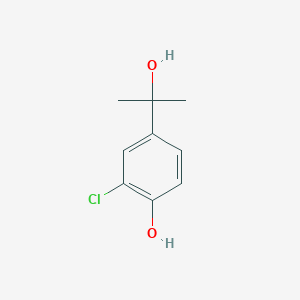
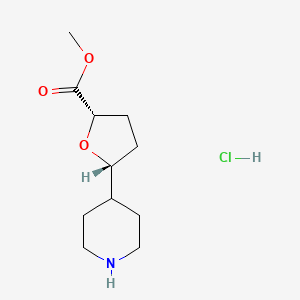

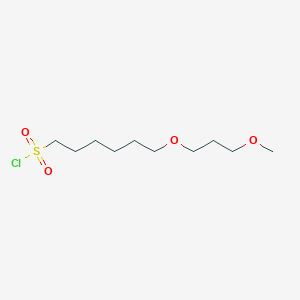


![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)

